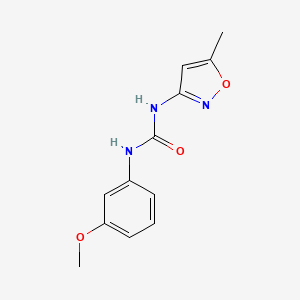

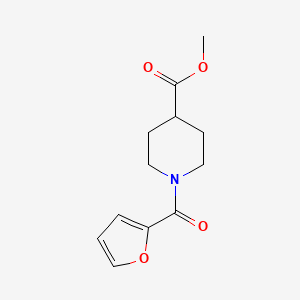

![molecular formula C17H13Cl3N4O2 B5589641 N-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5589641.png)

N-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzylidene}-4H-1,2,4-triazol-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar triazole derivatives, including the process for creating compounds with related structures, typically involves reactions between ester ethoxycarbonylhydrazones and primary amines. A specific method involved the creation of a Schiff base by using 4-methoxybenzaldehyde, followed by the generation of Mannich base derivatives through the addition of morpholine or methyl piperazine as amine components. These compounds were found to have good or moderate antimicrobial activities against tested microorganisms (Bektaş et al., 2010).

Molecular Structure Analysis

The molecular structure of triazole derivatives, including N-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzylidene}-4H-1,2,4-triazol-4-amine, is characterized by the presence of a triazole ring, which is known for its stability and versatility in chemical reactions. Triazoles are often used as scaffolds for developing new compounds with potential biological activities.

Chemical Reactions and Properties

Triazole derivatives undergo various chemical reactions, including cycloadditions and substitutions, which can modify their chemical properties significantly. For instance, N-methoxy-9-methyl-9H-purin-6-amines, which share a similar functional group arrangement, were synthesized through N-methylation and displacement reactions, showing variations in amino/imino tautomer ratios identified by NMR methods (Roggen & Gundersen, 2008).

Scientific Research Applications

Synthesis and Antimicrobial Activities

A study by Bektaş et al. (2010) explored the synthesis of novel 1,2,4-triazole derivatives, including compounds structurally similar to N-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzylidene}-4H-1,2,4-triazol-4-amine. These compounds were evaluated for their antimicrobial activities, where some demonstrated good or moderate activities against tested microorganisms. This research underscores the potential of such compounds in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Novel Quinazolinone Derivatives and Antimicrobial Activity

Another study by Habib et al. (2012) focused on the synthesis of novel quinazolinone derivatives and their subsequent evaluation for antimicrobial activity. While this study does not directly mention N-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzylidene}-4H-1,2,4-triazol-4-amine, it highlights the broader context of synthesizing and testing similar complex organic compounds for potential use in combating microbial infections (Habib, Hassan, & El‐Mekabaty, 2012).

Synthetic Studies Towards Agelasine Analogs

Research by Roggen and Gundersen (2008) involved synthetic studies directed towards agelasine analogs, focusing on the synthesis, tautomerism, and alkylation of N-methoxy-9-methyl-9H-purin-6-amines. While the specific focus was on purine analogs, this study provides insight into the methodologies that could be applied to the synthesis and modification of compounds like N-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzylidene}-4H-1,2,4-triazol-4-amine, particularly in understanding their structural and functional properties (Roggen & Gundersen, 2008).

properties

IUPAC Name |

(E)-1-[4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]phenyl]-N-(1,2,4-triazol-4-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl3N4O2/c1-25-16-3-2-11(7-23-24-9-21-22-10-24)4-12(16)8-26-17-14(19)5-13(18)6-15(17)20/h2-7,9-10H,8H2,1H3/b23-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COKYTBYKQRFQTI-HCGXMYGOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=NN2C=NN=C2)COC3=C(C=C(C=C3Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=N/N2C=NN=C2)COC3=C(C=C(C=C3Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]phenyl}methylidene]-4H-1,2,4-triazol-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-methoxyphenyl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5589583.png)

![4-(diethylamino)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5589589.png)

![2-(3-phenyl-2-propen-1-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5589594.png)

![4-[(2-chlorobenzyl)oxy]-3-ethoxybenzaldehyde oxime](/img/structure/B5589597.png)

![4-[(3-phenoxybenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5589612.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(3-methylphenyl)-1H-imidazol-5-ol](/img/structure/B5589624.png)

![4-({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}methyl)benzoic acid](/img/structure/B5589649.png)

![5-{[(2-pyridinylthio)acetyl]amino}isophthalic acid](/img/structure/B5589657.png)